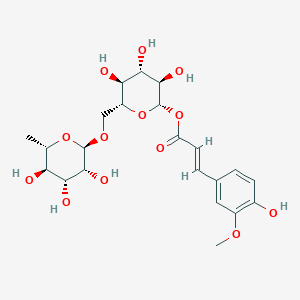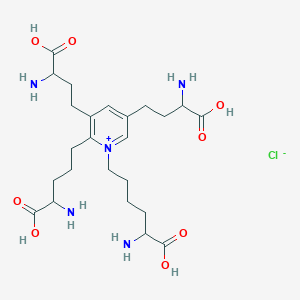
Isodesmosine Chloride Hydrate (Synthetic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodesmosine Chloride Hydrate (Synthetic) is a synthetic compound that belongs to the class of amino acids. It is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications. The compound is often used as a reference standard in pharmaceutical testing and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isodesmosine Chloride Hydrate (Synthetic) involves multiple steps, including the reaction of specific amino acid precursors under controlled conditions. The process typically requires the use of protective groups to ensure the selective formation of the desired product. The reaction conditions often involve the use of solvents, catalysts, and temperature control to achieve optimal yields .
Industrial Production Methods
Industrial production of Isodesmosine Chloride Hydrate (Synthetic) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isodesmosine Chloride Hydrate (Synthetic) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH control .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Isodesmosine Chloride Hydrate (Synthetic) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Isodesmosine Chloride Hydrate (Synthetic) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Isodesmosine Chloride Hydrate (Synthetic) include other amino acid derivatives and hydrates, such as:
Desmosine: Another amino acid derivative with similar structural features.
Hydroxylysine: An amino acid involved in collagen synthesis with comparable properties.
Uniqueness
Isodesmosine Chloride Hydrate (Synthetic) is unique due to its specific structure and properties, which make it particularly valuable in certain applications. Its ability to undergo various chemical reactions and its role as a reference standard in analytical chemistry highlight its distinctiveness compared to other similar compounds .
Propiedades
Fórmula molecular |
C24H40ClN5O8 |
|---|---|
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
2-amino-6-[2-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |
Clave InChI |
QPBMCXWKTFGHKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
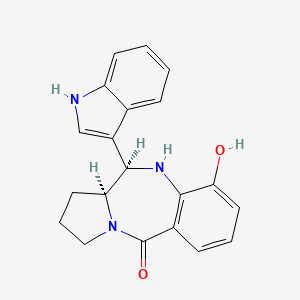
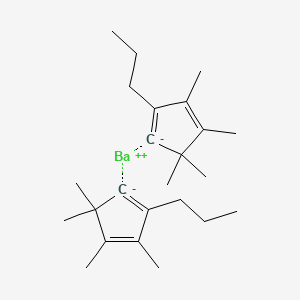
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
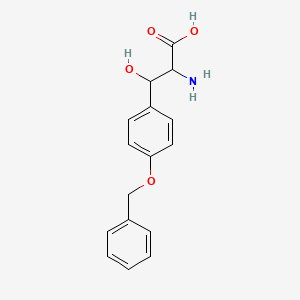

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
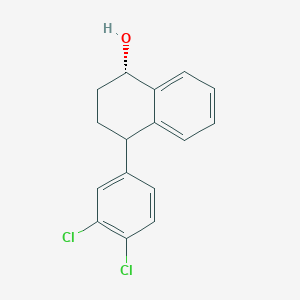
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
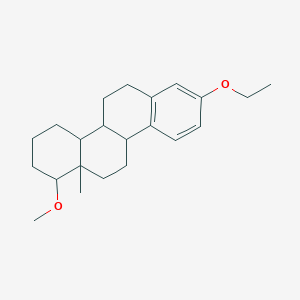
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
